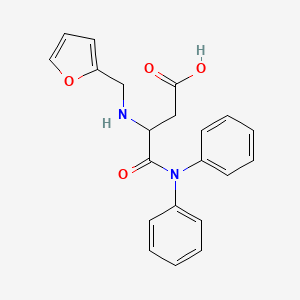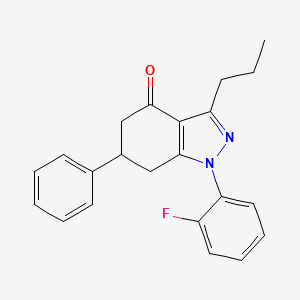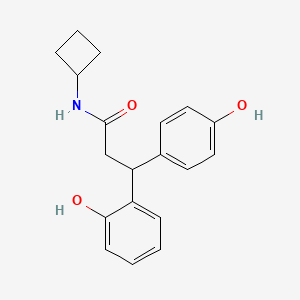
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide is a chemical compound that has shown potential in scientific research applications.
作用機序
The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide is not fully understood. However, it is thought to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX. In vivo studies have shown that this compound has low toxicity and is well-tolerated.
実験室実験の利点と制限
One advantage of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide in lab experiments is its potential as an anticancer agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use.
将来の方向性
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide. One direction is to further investigate its potential as an anticancer agent and to optimize its use in cancer treatment. Another direction is to study its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound.
合成法
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide can be synthesized by reacting 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine with 3-chloropyridine-4-sulfonamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or N-methylpyrrolidone and is heated to a temperature of 100-120°C for several hours.
科学的研究の応用
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-pyridinesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-26(25,15-8-5-11-20-12-15)23-18-10-4-9-17-16(18)13-21-19(22-17)14-6-2-1-3-7-14/h1-3,5-8,11-13,18,23H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPTDWBEFRJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6031214.png)


![N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B6031232.png)

![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B6031263.png)
![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B6031271.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031290.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6031323.png)